2-Furancarboxylic acid, 5-bromo-, ethenyl ester
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Overview
Description
2-Furancarboxylic acid, 5-bromo-, ethenyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and an ethenyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-bromo-, ethenyl ester can be achieved through several methods. One common approach involves the esterification of 5-bromo-2-furancarboxylic acid with an appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-bromo-, ethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of substituted furan derivatives.
Scientific Research Applications
2-Furancarboxylic acid, 5-bromo-, ethenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-bromo-, ethenyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its derivatives may interact with enzymes or receptors, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid, ethyl ester: Similar in structure but lacks the bromine substitution.
5-Bromo-2-furancarboxylic acid: Similar but without the ethenyl ester group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of an ester.
Uniqueness
2-Furancarboxylic acid, 5-bromo-, ethenyl ester is unique due to the combination of the bromine atom and the ethenyl ester group on the furan ring
Properties
CAS No. |
20689-52-5 |
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Molecular Formula |
C7H5BrO3 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
ethenyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C7H5BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h2-4H,1H2 |
InChI Key |
WVBWQMONOBHJRX-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
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